molecular formula C20H21ClN2O4S B11015576 (2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B11015576
M. Wt: 420.9 g/mol
InChI Key: YIAHRXZWWIIHHF-KPKJPENVSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a chlorophenyl group, a tetrahydrofuran ring, and a sulfamoyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of the tetrahydrofuran moiety through a series of reactions such as ring-opening and cyclization. The final step involves the formation of the enamide linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the enamide linkage to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-bromophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (2E)-3-(2-fluorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide: Similar structure with a fluorine atom instead of chlorine.

    (2E)-3-(2-methylphenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, tetrahydrofuran ring, and sulfamoyl group allows for versatile reactivity and potential interactions with various molecular targets.

Properties

Molecular Formula

C20H21ClN2O4S

Molecular Weight

420.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C20H21ClN2O4S/c21-19-6-2-1-4-15(19)7-12-20(24)23-16-8-10-18(11-9-16)28(25,26)22-14-17-5-3-13-27-17/h1-2,4,6-12,17,22H,3,5,13-14H2,(H,23,24)/b12-7+

InChI Key

YIAHRXZWWIIHHF-KPKJPENVSA-N

Isomeric SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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